molecular formula C14H11F3N4O3S B2924391 4-(2-((6-Oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzamide CAS No. 899744-25-3

4-(2-((6-Oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzamide

Cat. No.: B2924391
CAS No.: 899744-25-3
M. Wt: 372.32
InChI Key: PEJOXXYGDFYBHE-UHFFFAOYSA-N
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Description

4-(2-((6-Oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzamide is an intricate organic compound notable for its applications in diverse scientific fields. Its unique structure combines elements of benzamide and dihydropyrimidinone, positioning it as a valuable molecule for research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((6-Oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzamide often starts with the preparation of its intermediate compounds:

  • Benzamide Derivative: : Starting with benzamide, various functional groups are introduced via amination, acylation, and other organic transformations.

  • Dihydropyrimidinone Core: : The trifluoromethylated dihydropyrimidinone core can be synthesized via a Biginelli reaction, involving an aldehyde, urea, and a β-keto ester under acidic conditions.

  • Thioether Formation: : The thioether linkage is typically introduced by reacting an activated acetamide with a thiol group under basic conditions.

Industrial Production Methods

On an industrial scale, the synthesis might be carried out using batch processes in stirred reactors, ensuring meticulous control of temperature, pressure, and pH to maximize yield and purity. Continuous flow chemistry might also be employed to streamline production and reduce waste.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It can undergo oxidation to form sulfoxides or sulfones, depending on the conditions.

  • Reduction: : Reduction can target the pyrimidinone ring or other functional groups, leading to ring-opened or saturated analogs.

  • Substitution: : Electrophilic or nucleophilic substitutions can modify the benzamide or pyrimidinone sections, introducing new functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminium hydride.

  • Substitution Reagents: : Halogens, alkyl or aryl groups under Friedel-Crafts conditions.

Major Products

  • Oxidation Products: : Sulfoxides, sulfones.

  • Reduction Products: : Reduced pyrimidinone derivatives.

  • Substitution Products: : Functionalized benzamides or pyrimidinones with various substituents.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, it serves as a scaffold for creating diverse molecules with potential pharmacological activities.

Biology

It is studied for its interactions with biological macromolecules, such as enzymes and receptors, to understand its effects at the molecular level.

Medicine

Industry

In industrial applications, it might be used in materials science for creating new polymers or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 4-(2-((6-Oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors, disrupting their normal function. The trifluoromethyl group enhances its lipophilicity, aiding in membrane penetration and increasing bioavailability. Its thioacetamido linkage might be critical for its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)pyrimidin-2-yl Thioacetanilide

  • 6-Oxo-4-(trifluoromethyl)-1,6-dihydropyrimidine-2-thione

Uniqueness

Compared to other similar compounds, 4-(2-((6-Oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzamide features a distinctive combination of functional groups that enhance its biological activity and industrial applicability, setting it apart in terms of versatility and effectiveness.

Properties

IUPAC Name

4-[[2-[[6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N4O3S/c15-14(16,17)9-5-10(22)21-13(20-9)25-6-11(23)19-8-3-1-7(2-4-8)12(18)24/h1-5H,6H2,(H2,18,24)(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJOXXYGDFYBHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)CSC2=NC(=CC(=O)N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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